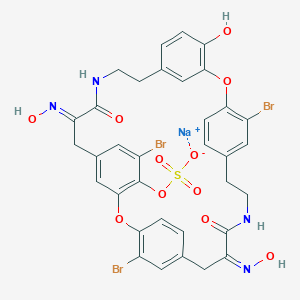
34-Sulfabastadin 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
34-Sulfabastadin 13 is a chemical compound that belongs to the class of sulfonamide antibiotics. It is a potent inhibitor of bacterial growth and has been extensively studied for its antibacterial properties. The compound is derived from the natural product bastadin 13, which is isolated from the marine sponge Ianthella basta.
Mecanismo De Acción
The mechanism of action of 34-Sulfabastadin 13 involves the inhibition of dihydropteroate synthase (DHPS), an enzyme that is involved in the biosynthesis of folic acid in bacteria. Folic acid is essential for the synthesis of nucleotides and amino acids, which are required for bacterial growth and replication. By inhibiting DHPS, 34-Sulfabastadin 13 blocks the biosynthesis of folic acid, leading to the inhibition of bacterial growth.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 34-Sulfabastadin 13 are mainly related to its antibacterial properties. The compound has been shown to be effective against a wide range of bacteria, including multidrug-resistant strains. However, the compound has no significant effect on eukaryotic cells, indicating its selectivity for bacterial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 34-Sulfabastadin 13 in lab experiments include its potent antibacterial properties, selectivity for bacterial cells, and ability to inhibit multidrug-resistant strains. The limitations of using 34-Sulfabastadin 13 in lab experiments include its potential toxicity to humans and the need for further optimization of the synthesis method to improve yield and purity.
Direcciones Futuras
There are several future directions for the research on 34-Sulfabastadin 13. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the compound's potential as a therapeutic agent for bacterial infections. Further studies are needed to investigate the pharmacokinetics and toxicity of 34-Sulfabastadin 13 in vivo. Additionally, the compound's potential as a lead compound for the development of novel antibacterial agents should be explored.
Métodos De Síntesis
The synthesis of 34-Sulfabastadin 13 involves several steps. The first step is the isolation of bastadin 13 from the marine sponge Ianthella basta. The isolated bastadin 13 is then subjected to sulfonation reaction to obtain the sulfonamide derivative, 34-Sulfabastadin 13. The synthesis of 34-Sulfabastadin 13 has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
34-Sulfabastadin 13 has been extensively studied for its antibacterial properties. The compound has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The antibacterial activity of 34-Sulfabastadin 13 is attributed to its ability to inhibit the synthesis of dihydropteroate synthase (DHPS), an enzyme that is essential for the biosynthesis of folic acid in bacteria.
Propiedades
Número CAS |
152213-67-7 |
|---|---|
Nombre del producto |
34-Sulfabastadin 13 |
Fórmula molecular |
C34H28Br3N4NaO11S |
Peso molecular |
963.4 g/mol |
Nombre IUPAC |
sodium;[(12E,25Z)-16,21,32-tribromo-4-hydroxy-12,25-bis(hydroxyimino)-11,26-dioxo-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20,22,30,33,35-dodecaen-17-yl] sulfate |
InChI |
InChI=1S/C34H29Br3N4O11S.Na/c35-22-11-18-2-5-28(22)50-30-16-19(1-4-27(30)42)8-10-39-34(44)26(41-46)15-21-13-24(37)32(52-53(47,48)49)31(17-21)51-29-6-3-20(12-23(29)36)14-25(40-45)33(43)38-9-7-18;/h1-6,11-13,16-17,42,45-46H,7-10,14-15H2,(H,38,43)(H,39,44)(H,47,48,49);/q;+1/p-1/b40-25-,41-26+; |
Clave InChI |
AMJKRQGYYNSQMO-RMWMVNJESA-M |
SMILES isomérico |
C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+] |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+] |
SMILES canónico |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+] |
Sinónimos |
34-sulfabastadin 13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



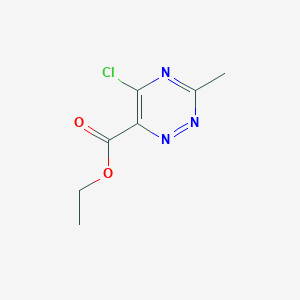
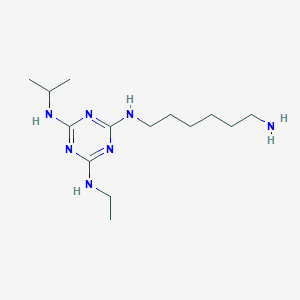
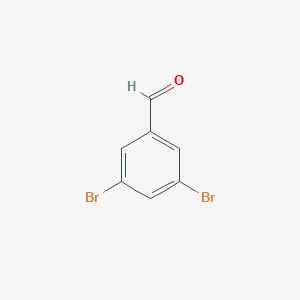
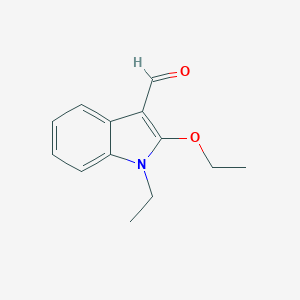
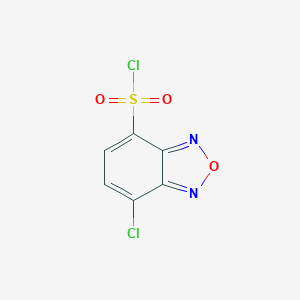
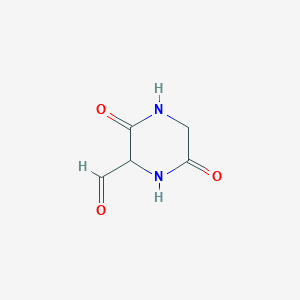
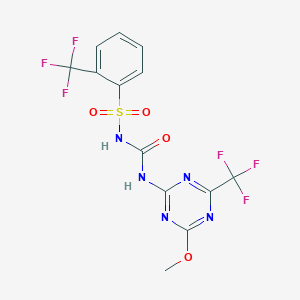
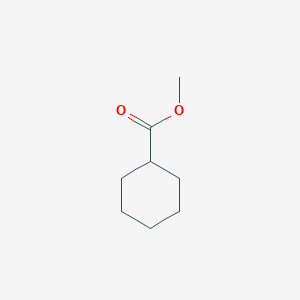
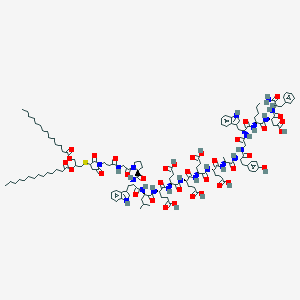
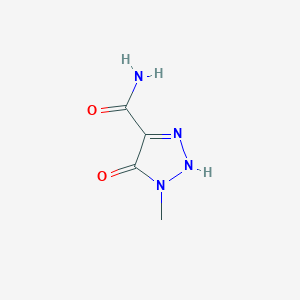
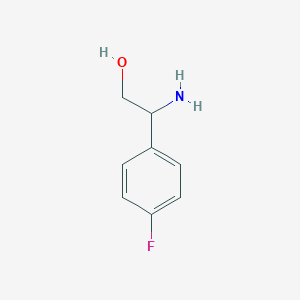
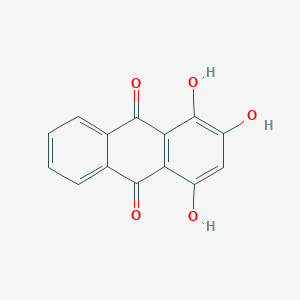
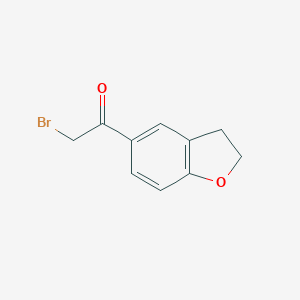
![(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B114273.png)